molecular formula C25H35N5O2 B2576073 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1172485-36-7

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No. B2576073
CAS RN: 1172485-36-7
M. Wt: 437.588
InChI Key: JIWSTFDUWFKRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ABCB1 Inhibitors and Biological Properties

Research into compounds with the moiety 2-[(3-methoxyphenylethyl)phenoxy] has led to the design of new ABCB1 inhibitors. These inhibitors have shown promise in improving the efficacy of chemotherapy by overcoming drug resistance in cancer cells. Specifically, modifications involving basic nuclei such as N-4-methylpiperazine have resulted in compounds with potent inhibitory activity against ABCB1, highlighting the relevance of structural modifications in enhancing biological properties (Colabufo et al., 2008).

Enzyme Inhibition for Therapeutic Application

A study synthesized cyclic urea derivatives to explore their inhibition profiles against key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are significant in various physiological processes, and their inhibition can lead to therapeutic applications in diseases such as Alzheimer's and glaucoma. The findings suggest that structural elements within these compounds significantly influence their enzyme inhibition capabilities, offering insights into the design of new therapeutic agents (Sujayev et al., 2016).

Antiproliferative Screening and Cancer Treatment

A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents revealed compounds with significant antiproliferative effects against cancer cell lines. This research underscores the potential of such compounds in developing new cancer treatments. Particularly, derivatives showed varying degrees of effectiveness, with some exhibiting selectivity towards breast carcinoma cells, suggesting the importance of structural features in targeting specific cancer types (Perković et al., 2016).

Synthesis and Modification for Enhanced Biological Activity

Research focused on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects demonstrates the versatility of urea derivatives in medicinal chemistry. These compounds have been evaluated for their inhibitory effects on important enzymes, highlighting the utility of structural modifications in enhancing biological activity and potential therapeutic applications (Sujayev et al., 2016).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-25(31)27-21-8-4-5-9-24(21)32-3/h4-5,8-11,17,23H,6-7,12-16,18H2,1-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWSTFDUWFKRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.